4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

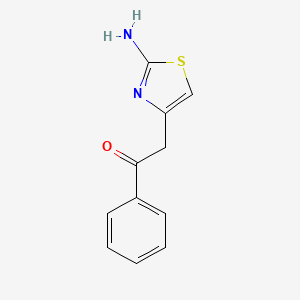

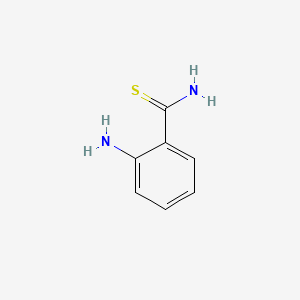

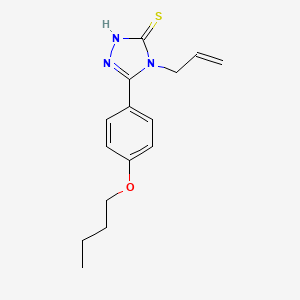

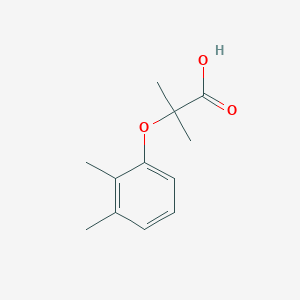

“4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C15H19N3OS . It is a derivative of the 1,2,4-triazole class of compounds .

Molecular Structure Analysis

The molecular structure of “4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol” includes an allyl group (C3H5-) attached to the 4th position of a 1,2,4-triazole ring. The 5th position of the ring is substituted with a 4-butoxyphenyl group. The 3rd position of the ring contains a thiol group (-SH) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.396 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 450.5±55.0 °C at 760 mmHg . The melting point and MSDS are not available . The flash point is 226.3±31.5 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol has been synthesized and characterized through various methods, highlighting its versatility in the field of organic chemistry. For instance, it has been synthesized under facile conditions, leading to the formation of Schiff base derivatives. The synthesized compounds were characterized by elemental analyses, IR spectroscopy, 1H NMR, and 13C NMR spectroscopy, demonstrating the precise and methodical approach used in understanding the chemical properties of this compound (Mobinikhaledi et al., 2010).

Corrosion Inhibition

- The compound has also shown promise in the field of corrosion inhibition. Research has demonstrated that 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the corrosion of mild steel in acidic solutions. This has been studied through techniques like electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM), suggesting that the compound forms a protective film on the surface of mild steel, thereby inhibiting corrosion (Orhan et al., 2012).

Antimicrobial Properties

- The antimicrobial properties of derivatives of 1,2,4-triazole, including 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol, have been a subject of interest. These compounds have been recognized for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, and low toxicity, making them a promising class of compounds for further research (Aksyonova-Seliuk et al., 2018).

Antitumor Properties

- New derivatives of 1,2,4-triazole have been synthesized and studied for their antitumor properties. The research on these derivatives indicates their potential as biologically active compounds, leading to a deeper understanding of the relationship between chemical structure and biological activity (Ovsepyan et al., 2018).

Antiradical Activity

- The antiradical activity of novel derivatives, including 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol, has been studied. These compounds have been tested against DPPH, a stable free radical, and some have shown promising results, indicating their potential in combating the effects of free radicals in the body (Safonov & Nosulenko, 2021).

Eigenschaften

IUPAC Name |

3-(4-butoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-3-5-11-19-13-8-6-12(7-9-13)14-16-17-15(20)18(14)10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTFSMASIBWVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)

![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)